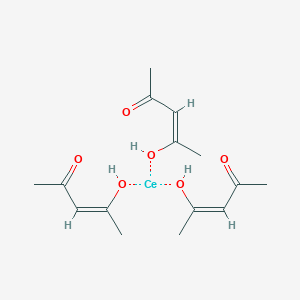
Cerium(III)-2,4-pentanedionate hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cerium(III)-2,4-pentanedionate hydrate, also known as cerium(III) acetylacetonate hydrate, is a coordination compound where cerium is bonded to three 2,4-pentanedionate ligands and water molecules. This compound is widely used in various fields due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Cerium(III)-2,4-pentanedionate hydrate can be synthesized by reacting cerium(III) nitrate hexahydrate with 2,4-pentanedione in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium and involves the formation of a cerium(III) complex with the 2,4-pentanedionate ligands. The reaction mixture is then allowed to crystallize, and the resulting crystals are collected and dried.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The process may be optimized for higher yields and purity by controlling the reaction temperature, pH, and concentration of reactants. The final product is typically purified through recrystallization or other separation techniques.
化学反応の分析
Types of Reactions: Cerium(III)-2,4-pentanedionate hydrate undergoes various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) using oxidizing agents such as hydrogen peroxide.
Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents like sodium borohydride.
Substitution: The 2,4-pentanedionate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic aqueous media.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Various ligands such as phosphines or amines in organic solvents.
Major Products Formed:
Oxidation: Cerium(IV) complexes.
Reduction: Cerium(III) complexes.
Substitution: New cerium complexes with different ligands.
科学的研究の応用
Chemistry
Synthesis of Nanoparticles:
Cerium(III)-2,4-pentanedionate hydrate is widely used as a precursor for synthesizing cerium oxide nanoparticles. These nanoparticles are crucial in catalysis and materials science due to their high surface area and reactivity. They are employed in various catalytic processes, including oxidation reactions and as supports for other metal catalysts.
Catalytic Applications:
The compound has been utilized in the development of catalysts for hydrogen oxidation reactions in fuel cells. Research indicates that cerium oxide can enhance the performance of palladium-based catalysts by improving their stability and efficiency .
Biology
Antioxidant Studies:
In biological research, this compound is investigated for its antioxidant properties. It mimics the activity of natural antioxidant enzymes by reducing reactive oxygen species (ROS), which are implicated in oxidative stress-related diseases. This property makes it a candidate for therapeutic applications in conditions such as neurodegenerative diseases.
Cell Viability and Apoptosis:
Studies have shown that this compound enhances cell viability and reduces apoptosis under oxidative stress conditions. Its mechanism involves the scavenging of ROS and modulation of cellular signaling pathways.
Medicine
Drug Delivery Systems:
this compound is being explored for use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability, potentially improving therapeutic outcomes.
Imaging Agents:
The compound's properties make it suitable for use as an imaging agent in medical diagnostics. Its luminescent characteristics can be harnessed for imaging techniques such as fluorescence microscopy.
Industry
High-Performance Materials:
In industrial applications, this compound is used in the production of advanced materials such as ceramics and coatings. Its role as a precursor in the synthesis of cerium oxide contributes to the development of materials with enhanced mechanical and thermal properties .
Glass Polishing:
Cerium compounds are recognized for their effectiveness in glass polishing applications. This compound contributes to producing high-quality optical glasses by removing imperfections through polishing processes .
Case Study 1: Catalytic Performance Enhancement
A study demonstrated that incorporating cerium oxide derived from this compound into palladium catalysts significantly improved hydrogen oxidation reaction rates in alkaline media. The optimized catalyst exhibited enhanced stability and activity compared to traditional platinum-based catalysts .
Case Study 2: Biological Activity Assessment
Research on the antioxidant properties of this compound revealed its potential to protect neuronal cells from oxidative damage. In vitro studies showed that low concentrations of the compound effectively reduced ROS levels and improved cell survival rates under stress conditions.
作用機序
The mechanism of action of cerium(III)-2,4-pentanedionate hydrate involves the coordination of cerium ions with the 2,4-pentanedionate ligands. This coordination stabilizes the cerium ions and allows them to participate in various chemical reactions. The compound can act as a catalyst or reactant in different processes, depending on the specific application. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.
類似化合物との比較
Cerium(III) chloride hydrate: Another cerium(III) compound with different ligands.
Cerium(III) nitrate hydrate: A cerium(III) compound used in similar applications but with nitrate ligands.
Cerium(III) acetate hydrate: A cerium(III) compound with acetate ligands.
Uniqueness: Cerium(III)-2,4-pentanedionate hydrate is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other cerium(III) compounds. The 2,4-pentanedionate ligands offer a chelating effect, enhancing the compound’s stability and making it suitable for various applications in research and industry.
特性
CAS番号 |
15653-01-7 |
|---|---|
分子式 |
C15H24CeO6 |
分子量 |
440.46 g/mol |
IUPAC名 |
cerium;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Ce/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3; |
InChIキー |
RPYNZIXQCIBSMG-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ce] |
異性体SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ce+3] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ce] |
Key on ui other cas no. |
15653-01-7 |
物理的記述 |
Tan powder; [Strem Chemicals MSDS] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















